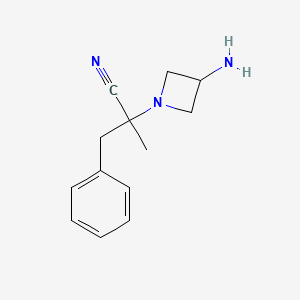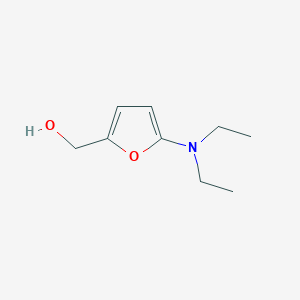
(5-(Diethylamino)furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Diethylamino)furan-2-yl)methanol is a chemical compound with the molecular formula C10H17NO2 This compound is characterized by the presence of a furan ring substituted with a diethylamino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Diethylamino)furan-2-yl)methanol typically involves the reaction of furan derivatives with diethylamine and formaldehyde. One common method is the Mannich reaction, where furan is reacted with diethylamine and formaldehyde under acidic conditions to yield the desired product. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(Diethylamino)furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-(Diethylamino)furan-2-yl)aldehyde or (5-(Diethylamino)furan-2-yl)carboxylic acid.
Reduction: Formation of this compound or (5-(Diethylamino)furan-2-yl)amine.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
(5-(Diethylamino)furan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-(Diethylamino)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, potentially modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-2-furyl)methanol: This compound has a similar structure but with a methyl group instead of a diethylamino group.
(5-(Dimethylamino)methyl)furan-2-yl)methanol: This compound has a dimethylamino group instead of a diethylamino group.
Uniqueness
(5-(Diethylamino)furan-2-yl)methanol is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and the study of biological interactions.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
[5-(diethylamino)furan-2-yl]methanol |
InChI |
InChI=1S/C9H15NO2/c1-3-10(4-2)9-6-5-8(7-11)12-9/h5-6,11H,3-4,7H2,1-2H3 |
InChI Key |
ZPBMMBAUZHPDBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



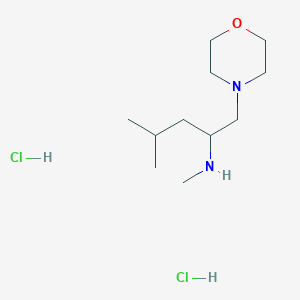


![1-(Pyrrolidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14868315.png)
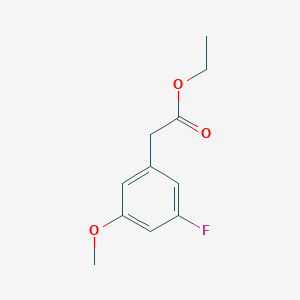
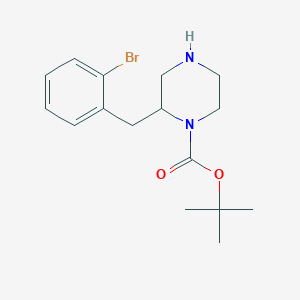

![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)
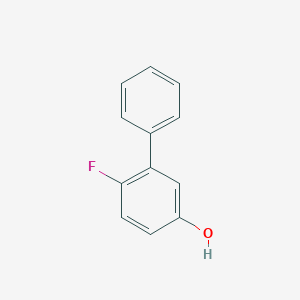
![2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14868357.png)

